An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Synthesis, Curing, and Applications
An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Synthesis, Curing, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a cycloaliphatic diepoxide resin, is a versatile monomer pivotal in the formulation of advanced polymer systems. Its unique chemical architecture, characterized by a cyclohexene core flanked by two epoxypropyl ester groups, imparts a distinct combination of properties, including low viscosity, high reactivity, and excellent thermal and mechanical performance upon curing. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to detailed protocols for its polymerization and its applications in cutting-edge research and material science. While its primary utility lies in materials science, an understanding of its chemistry can inform researchers in diverse fields, including the development of novel biomaterials and delivery systems.
Physicochemical Properties
The molecular structure of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate dictates its physical and chemical behavior. A thorough understanding of these properties is essential for its effective application in various formulations.
| Property | Value | Reference(s) |
| Molecular Weight | 282.29 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₈O₆ | [1][2] |
| CAS Number | 21544-03-6 | [1] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Viscosity @ 25°C | 600-1200 mPa·s | [4] |
| Epoxy Equivalent Weight | 150-175 g/eq | [4] |
| Density | ~1.15 g/cm³ | [5] |
| Boiling Point | 200-202 °C at 5 Torr | [5] |
| Solubility | Limited solubility in water | [5] |
| Synonyms | bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate, Tetrahydrophthalic acid diglycidyl ester | [1][2] |
Synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
The synthesis of this diepoxide is typically achieved through a two-step process involving the esterification of cis-4-cyclohexene-1,2-dicarboxylic anhydride (tetrahydrophthalic anhydride) with glycidol, followed by an epoxidation step. A more common industrial route involves the reaction of the dicarboxylic acid with epichlorohydrin. Below is a representative laboratory-scale synthesis protocol.
Conceptual Synthesis Pathway
Caption: Synthesis pathway for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.
Experimental Protocol: Synthesis
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Epichlorohydrin (in excess)
-
A quaternary ammonium salt catalyst (e.g., benzyltrimethylammonium chloride)
-
Sodium hydroxide solution
-
An appropriate solvent (e.g., toluene)
-
Deionized water
Procedure:
-
Esterification:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in an excess of epichlorohydrin.
-
Add a catalytic amount of a quaternary ammonium salt.
-
Heat the mixture to a specified temperature (e.g., 90-110°C) and maintain for several hours until the reaction is complete, which can be monitored by titration of the acid content.
-
-
Dehydrochlorination:
-
Cool the reaction mixture.
-
Slowly add a stoichiometric amount of sodium hydroxide solution while vigorously stirring. This step is exothermic and should be carefully controlled to maintain the desired temperature.
-
The addition of sodium hydroxide will induce the ring-closure of the chlorohydrin intermediate to form the epoxide rings.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture will consist of an organic phase containing the product and an aqueous phase with sodium chloride.
-
Separate the organic layer and wash it several times with deionized water to remove any remaining salts and base.
-
Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
The final product is a viscous liquid.
-
Curing and Polymerization
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is a thermosetting resin that requires a curing agent to form a cross-linked polymer network. Anhydrides are commonly used curing agents for cycloaliphatic epoxy resins due to the excellent thermal and electrical properties they impart to the final material.[6] Methylhexahydrophthalic anhydride (MHHPA) is a frequently used liquid anhydride hardener.[7]
Curing Mechanism with Anhydrides
The curing process is initiated by a catalyst, typically a tertiary amine or an imidazole, which activates the anhydride. The activated anhydride then reacts with the epoxy groups in a ring-opening polymerization, leading to the formation of a highly cross-linked polyester network.[8]
Caption: Workflow for the anhydride curing of the epoxy resin.
Experimental Protocol: Anhydride Curing
Materials:
-
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Vacuum oven
Procedure:
-
Formulation:
-
Calculate the stoichiometric amounts of the epoxy resin and MHHPA based on their respective epoxy equivalent weight and anhydride equivalent weight. A common starting point is a 1:0.85 to 1:1 epoxy to anhydride molar ratio.[9]
-
Add a small amount of the tertiary amine accelerator (typically 0.5-2 parts per hundred parts of resin).
-
-
Mixing:
-
Preheat the epoxy resin to reduce its viscosity.
-
Add the MHHPA and the accelerator to the resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
-
Curing Schedule:
-
Pour the degassed mixture into a preheated mold.
-
A typical curing cycle involves a multi-step process to ensure complete reaction and to manage exotherms:[10]
-
Characterization of the Monomer and Cured Polymer
The purity and structure of the synthesized monomer, as well as the extent of cure of the polymer, can be assessed using various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Monomer: The FTIR spectrum of the uncured resin will show characteristic peaks for the epoxy group (oxirane ring) at approximately 915 cm⁻¹, the ester carbonyl group around 1730 cm⁻¹, and C-H stretching of the cyclohexene ring.[12]
-
Curing Process: The progress of the curing reaction can be monitored by the disappearance of the anhydride peaks (around 1780 and 1850 cm⁻¹) and the epoxy peak, and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹) and the growth of the ester linkage peak.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the monomer will provide detailed information about the different types of protons in the molecule, including those on the epoxy ring, the cyclohexene ring, and the ester linkages, allowing for structural confirmation.[13]
-
¹³C NMR: The carbon NMR spectrum will similarly confirm the carbon skeleton of the molecule.[13]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured polymer, which is a key indicator of the degree of cross-linking and the material's thermal stability.[9] It can also be used to study the curing kinetics.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the cured material.[9]
-
Applications
The unique properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate make it suitable for a range of high-performance applications:
-
Advanced Composites: Its low viscosity makes it an excellent matrix resin for fiber-reinforced composites, particularly in applications requiring good mechanical strength and thermal stability.
-
Electronic Encapsulation: Due to its excellent electrical insulating properties and low ionizable chloride content, it is used for encapsulating electronic components such as LEDs and integrated circuits.[14]
-
Coatings and Adhesives: When cured, it forms a hard, durable, and chemically resistant material, making it suitable for protective coatings and high-performance adhesives.
-
Biomedical and Drug Delivery Potential: While not a primary application, the base epoxy chemistry is explored in the development of biocompatible polymers and hydrogels. The use of ion-exchange resins, which can be synthesized from monomers like this, is a strategy for controlled drug release.[15][16] However, direct applications in drug development are not widely reported, and biocompatibility would need to be rigorously assessed.
Safety and Handling
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is an irritant. It is known to cause skin and serious eye irritation, and may cause an allergic skin reaction. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.
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